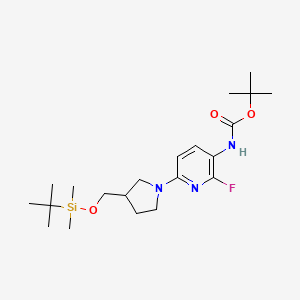

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

Vue d'ensemble

Description

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C21H36FN3O3Si and its molecular weight is 425.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate, with the CAS number 1228665-49-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is with a molecular weight of 425.61 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its protective properties in organic synthesis and potential influence on biological activity due to steric hindrance and electronic effects .

| Property | Value |

|---|---|

| CAS Number | 1228665-49-3 |

| Molecular Formula | C21H36FN3O3Si |

| Molecular Weight | 425.61 g/mol |

| IUPAC Name | tert-butyl 6-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-pyrrolidinyl]-2-fluoro-3-pyridinylcarbamate |

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The TBDMS group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that compounds similar to T-butyl carbamates exhibit a range of pharmacological effects, including:

- Antineoplastic Activity : Some studies suggest that pyridine derivatives can inhibit tumor growth by interfering with cell signaling pathways.

- Neuroprotective Effects : Pyrrolidine derivatives have been shown to protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study involving a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that T-butyl derivatives may share similar properties .

- Neuroprotection : Research on pyrrolidine compounds has shown protective effects against oxidative stress in neuronal cells, highlighting their potential in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to t-butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate exhibit significant anticancer activity. The fluoropyridine moiety is known to enhance the bioactivity of compounds by improving their interaction with biological targets. Research has shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential as a lead compound in drug development for cancer therapies .

Neuropharmacology

The compound's pyrrolidine structure is associated with various neuropharmacological effects. It has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have demonstrated that such compounds can influence dopamine and serotonin pathways, which are crucial in the treatment of conditions like depression and schizophrenia .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing functional polymers. Its silyl ether functionality allows for further modification and cross-linking in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for coatings and adhesives .

Nanotechnology

The compound's unique chemical structure makes it suitable for use in nanotechnology applications, particularly in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles has been explored, which could lead to advancements in catalysis and drug delivery systems. The incorporation of this compound into nanostructured materials may improve their efficacy and stability .

Analytical Chemistry

Chromatography

In analytical chemistry, this compound has been employed as a standard or reference material in chromatographic techniques. Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing .

Mass Spectrometry

The compound's mass spectrometric behavior has also been characterized, providing insights into its fragmentation patterns and stability under various ionization conditions. This knowledge is essential for developing robust analytical methods for detecting this compound and its derivatives in biological samples .

Case Studies

Analyse Des Réactions Chimiques

Deprotection Reactions

The TBS and Boc protective groups enable controlled reactivity. Key deprotection pathways include:

These reactions are critical for exposing reactive sites (e.g., -OH, -NH2) in subsequent synthetic steps.

Nucleophilic Substitution at the Fluoropyridine Ring

The electron-deficient 2-fluoropyridine ring undergoes selective substitution:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Grignard reagents (R-MgX) | Anhydrous THF, −78°C to RT | Substitution of fluorine with alkyl/aryl groups | Enhanced by fluorine's leaving-group ability |

| Amines (RNH2) | DMF, 80°C | Amination at the 2-position | Requires catalytic Pd or Cu |

Fluorine’s electronegativity directs substitution to the 2-position, enabling regioselective modifications.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrates | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | 65–85% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Primary/secondary amines | 70–90% |

These reactions facilitate the introduction of complex aryl or amino groups for drug discovery applications.

Pyrrolidine Ring Functionalization

The pyrrolidine ring’s nitrogen and methylene groups enable further derivatization:

| Reaction | Reagents | Outcome | Applications |

|---|---|---|---|

| Alkylation | Alkyl halides, NaH | N-alkylation for steric or electronic tuning | Pharmacophore optimization |

| Oxidation | mCPBA, CH2Cl2 | Epoxidation of the pyrrolidine ring | Synthesis of bioactive epoxides |

Oxidation of Alcohol Intermediate

After TBS deprotection, the alcohol can be oxidized:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Dess-Martin periodinane | CH2Cl2, RT | Aldehyde | 92% |

| Pyridinium chlorochromate | DCM, 0°C to RT | Ketone (if secondary alcohol) | 78% |

This step is pivotal for introducing carbonyl groups in synthetic pathways.

Stability Under Synthetic Conditions

The compound exhibits stability in diverse environments, as shown below:

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Acidic (pH < 3) | Boc group hydrolyzes; TBS remains intact | Amine protonation |

| Basic (pH > 10) | TBS group stable; Boc may slowly hydrolyze | Saponification of ester linkages |

| High temperature (>100°C) | Decomposition of fluoropyridine ring | C-F bond cleavage |

Propriétés

IUPAC Name |

tert-butyl N-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FN3O3Si/c1-20(2,3)28-19(26)23-16-9-10-17(24-18(16)22)25-12-11-15(13-25)14-27-29(7,8)21(4,5)6/h9-10,15H,11-14H2,1-8H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWDCOOJGQFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FN3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.